REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH:5][NH:6][C:7](=[O:12])[C:8]([F:11])([F:10])[F:9])=O.C(#N)C.P(Cl)(Cl)(Cl)=O.C(OC(C)C)(=O)C>O>[F:11][C:8]([F:9])([F:10])[C:7]1[O:12][C:3]([CH2:2][Cl:1])=[N:5][N:6]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NNC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
27.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to about 80° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
The reaction slurry is added to this solution slowly
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with 5% sodium bicarbonate solution (180 mL) and finally with 20% sodium chloride solution (180 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent is completely distilled off under vacuum
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN=C(O1)CCl)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |